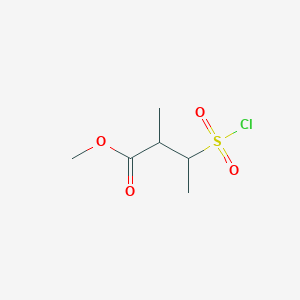
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 438.5 g/mol. Other similar compounds have different molecular weights, such as 502.558 Da and 297.113 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. Other similar compounds have different molecular weights .Scientific Research Applications
Synthesis and Chemical Properties
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid belongs to a class of compounds that are widely utilized in the synthesis of various chemical entities, often as intermediates or building blocks in the production of more complex molecules. The ability of these compounds to undergo various chemical transformations makes them invaluable in research and development, particularly in the fields of medicinal chemistry and material science.
One notable application is in the synthesis of peptide derivatives, where such compounds are used for the introduction of fluoren-9-ylmethoxycarbonyl (Fmoc) protective groups. The Fmoc group is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under the conditions used to elongate the peptide chain and its ease of removal under basic conditions (Fields & Noble, 2009).
Advances in Solid-Phase Synthesis
The development of new linkers and solid supports based on the fluoren-9-ylmethoxycarbonyl moiety has significantly enhanced the efficiency and versatility of solid-phase synthesis techniques. These advancements have facilitated the synthesis of complex peptides and small proteins with applications in bioorganic chemistry. For example, new phenylfluorenyl-based linkers have shown higher acid stability compared to traditional trityl resins, improving the yield and purity of synthesized compounds (Bleicher, Lutz, & Wuethrich, 2000).
Biological and Photophysical Studies
Compounds derived from this compound have also found applications in biological studies. For instance, the modification of amino acids with the Fmoc group has facilitated the synthesis of oligomers derived from neuraminic acid analogues, contributing to our understanding of glycoprotein and glycolipid structures and functions (Gregar & Gervay-Hague, 2004).
Safety and Hazards
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-12(18(21)19(23)24)10-22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHLJWYCMAEABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)


![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)
![[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2989453.png)




![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)


![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)
